molecular formula C14H16N8O6S B12751410 Kka9W8egk5 CAS No. 3384-61-0

Kka9W8egk5

Cat. No.: B12751410
CAS No.: 3384-61-0
M. Wt: 424.39 g/mol
InChI Key: WJPLSTABBCGIQS-GVTXSBRZSA-N
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Description

The compound 6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine (Kka9W8egk5) is a chemical substance with the molecular formula C14H16N8O6S and a molecular weight of 424.392 . It is characterized by its unique structure, which includes a thioguanosine moiety linked to a nitroimidazole group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-S-(1-Methyl-4-nitro-1H-imidazol-5-yl)-6-thioguanosine involves:

Properties

CAS No.

3384-61-0

Molecular Formula

C14H16N8O6S

Molecular Weight

424.39 g/mol

IUPAC Name

(2S,3S,4R,5S)-2-[2-amino-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C14H16N8O6S/c1-20-3-17-10(22(26)27)13(20)29-11-6-9(18-14(15)19-11)21(4-16-6)12-8(25)7(24)5(2-23)28-12/h3-5,7-8,12,23-25H,2H2,1H3,(H2,15,18,19)/t5-,7-,8-,12-/m0/s1

InChI Key

WJPLSTABBCGIQS-GVTXSBRZSA-N

Isomeric SMILES

CN1C=NC(=C1SC2=NC(=NC3=C2N=CN3[C@@H]4[C@H]([C@H]([C@@H](O4)CO)O)O)N)[N+](=O)[O-]

Canonical SMILES

CN1C=NC(=C1SC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-]

Origin of Product

United States

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